molecular formula C14H8F3N3O3 B1417594 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-89-0

3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1417594
M. Wt: 323.23 g/mol
InChI Key: FJMOJNDXACXKMX-UHFFFAOYSA-N
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Description

“3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is an organic compound with the molecular formula C14H8F3N3O3 . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This compound has been found to be a part of a new class of Cannabinoid Type 2 Receptor Agonists, which are being studied for the treatment of inflammatory pain .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one”, often involves the design and creation of novel molecules with excellent agricultural activities . The structures of these synthesized compounds are usually confirmed by 1 H NMR, 13 C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This structure is known for its unique bioisosteric properties and a wide spectrum of biological activities .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives, including “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one”, are often part of the process of discovering new pesticides with new modes of action . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” are characterized by its molecular formula C14H8F3N3O3 . Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles and evaluated their antimicrobial activities. These compounds, including derivatives of the oxadiazole family, displayed good or moderate antimicrobial activity in their screening tests (Bayrak et al., 2009).

Antitumor Activity

  • Maftei et al. (2016) designed and structurally characterized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. They assessed these compounds for in vitro anticancer activity and found that some derivatives exhibited significant potency against a panel of cell lines (Maftei et al., 2016).

Apoptosis Inducers and Potential Anticancer Agents

  • Zhang et al. (2005) identified a novel apoptosis inducer related to the oxadiazole family, which showed activity against breast and colorectal cancer cell lines. Their study provided insights into the molecular targets and mechanisms of these compounds (Zhang et al., 2005).

Synthesis and Characterization of Heterocyclic Derivatives

  • El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives. These compounds showed potential for various applications due to their unique structural properties (El‐Sayed et al., 2008).

Efficient Synthesis of Nicotinic Acid Derivatives

  • Kiss et al. (2008) developed novel routes to synthesize 2-trifluoromethyl-nicotinic acid derivatives, including pyridyl compounds. These derivatives are key intermediates in the manufacture of specific inhibitors (Kiss et al., 2008).

Synthesis of Bicyclic Heterocyclic Systems

  • Kharchenko et al. (2008) reported the one-pot condensation of certain carboxylic acids leading to novel 1,2,4-oxadiazolyl pyrrolidin-2-one bicyclic systems. This study adds to the understanding of the synthesis and potential applications of such compounds (Kharchenko et al., 2008).

Anticancer Evaluation

  • Abdo and Kamel (2015) synthesized and evaluated the anticancer activity of various 1,2,4-oxadiazoles, including pyridyl derivatives. They found significant cytotoxicity against several human cancer cell lines (Abdo and Kamel, 2015).

Future Directions

The future directions of research on “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” and similar compounds may involve further exploration of their potential as therapeutic agents, particularly in the treatment of inflammatory pain . Additionally, their potential as efficient and low-risk chemical pesticides could be further explored .

properties

IUPAC Name

3-[4-[2-(trifluoromethyl)phenoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O3/c15-14(16,17)9-3-1-2-4-11(9)22-8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMOJNDXACXKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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